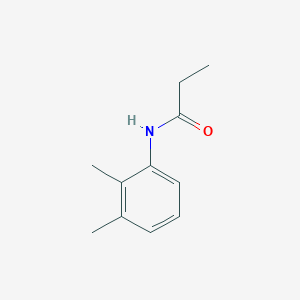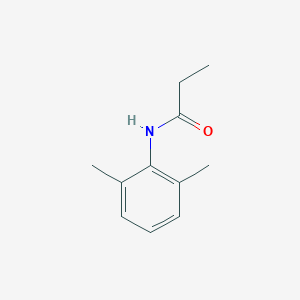
N-(3,4-dimethylphenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMFBA belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3-fluorobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and pain. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two members of the mitogen-activated protein kinase (MAPK) family that are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain. In addition, N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-3-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, N-(3,4-dimethylphenyl)-3-fluorobenzamide also has several limitations, including its relatively high cost, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-3-fluorobenzamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-3-fluorobenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anticancer properties of N-(3,4-dimethylphenyl)-3-fluorobenzamide. Finally, the potential applications of N-(3,4-dimethylphenyl)-3-fluorobenzamide in the treatment of various diseases, including inflammatory disorders, pain, and cancer, should be further explored.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain N-(3,4-dimethylphenyl)-3-fluorobenzamide as a white crystalline solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(3,4-dimethylphenyl)-3-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. N-(3,4-dimethylphenyl)-3-fluorobenzamide has also been shown to exhibit analgesic activity in animal models of acute and chronic pain.
Propiedades
Número CAS |
5246-35-5 |
|---|---|
Fórmula molecular |
C15H14FNO |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
VUHSFIILRJFEKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





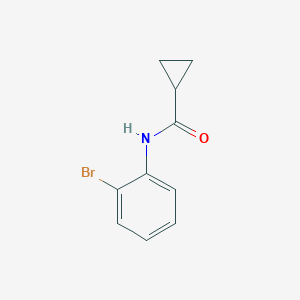
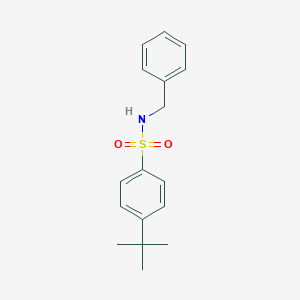
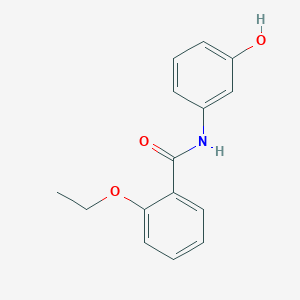
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)


